![molecular formula C12H12ClN3O B3733321 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one](/img/structure/B3733321.png)
6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one
Overview
Description
6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one, also known as ACEPy, is a pyrimidine derivative that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry. ACEPy is a small molecule with a molecular weight of 284.7 g/mol, and its chemical structure is shown below:
Mechanism of Action
The exact mechanism of action of 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It has also been reported to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one is its relatively simple synthesis method, which makes it easily accessible for researchers. It also exhibits significant activity against cancer cells at low concentrations, which is desirable for drug development. However, one of the limitations of 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one. One possible direction is to investigate its activity against other types of cancer cells, such as pancreatic and prostate cancer cells. Another direction is to explore its potential as a combination therapy with other anticancer agents. Furthermore, the development of more soluble derivatives of 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one could improve its efficacy as a therapeutic agent.
Scientific Research Applications
6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one has also been reported to have antifungal and antibacterial activities.
properties
IUPAC Name |
4-(2-aminoethyl)-2-(4-chlorophenyl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-9-3-1-8(2-4-9)12-15-10(5-6-14)7-11(17)16-12/h1-4,7H,5-6,14H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECHKYUSWSXSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)CCN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-2-(4-chlorophenyl)-1H-pyrimidin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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